1-(4-Cyanophenyl)cyclobutanecarboxylic acid
Overview
Description
“1-(4-Cyanophenyl)cyclobutanecarboxylic acid” is an organic carboxylic acid that belongs to the category of cyclobutanecarboxylic acids. It has the molecular formula C12H11NO2 .
Synthesis Analysis
Cyclobutanecarboxylic acid, which is a precursor to “1-(4-Cyanophenyl)cyclobutanecarboxylic acid”, can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . The synthesis of cyclobutanecarboxylic acid can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain .Molecular Structure Analysis
The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties. Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain . In “1-(4-Cyanophenyl)cyclobutanecarboxylic acid”, this ring is attached to a carboxylic acid group (-COOH), which adds polarity and the ability to participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .Physical And Chemical Properties Analysis
Cyclobutanecarboxylic acid is a colorless solid under standard conditions. It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .Scientific Research Applications
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Pharmaceutical Synthesis
- Cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals .
- The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .
- Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .
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Agrochemical Synthesis
- Cyclobutanecarboxylic acid is also used in the synthesis of agrochemicals .
- The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties .
- The cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .
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Advanced Materials
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Antibacterial Activity
- A study revealed that the cyclopropane substituent exhibits moderate antibacterial activity against Bacillus subtilis ATCC 6633 .
- It has been found that the compounds with the cyclopropane and cyclobutane fragment have possessed antimicrobial activity in relation to strains of microorganisms Staphylococcus aureus АТСС 6538 for which the MIC value was 62.5 μg/ml .
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Antinociception
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Organic Synthesis
- Cyclobutanecarboxylic acid can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
- Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .
- Furthermore, due to the acid’s polar nature and ability to engage in hydrogen bonding, it can impart improved solubility and stability characteristics to certain compounds .
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Precursor to Cyclobutylamine
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Organic Synthesis
- Cyclobutanecarboxylic acid can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
- Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .
- Furthermore, due to the acid’s polar nature and ability to engage in hydrogen bonding, it can impart improved solubility and stability characteristics to certain compounds .
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Precursor to Cyclobutylamine
Safety And Hazards
properties
IUPAC Name |
1-(4-cyanophenyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-8-9-2-4-10(5-3-9)12(11(14)15)6-1-7-12/h2-5H,1,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJSUZJOUXGAFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)cyclobutanecarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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